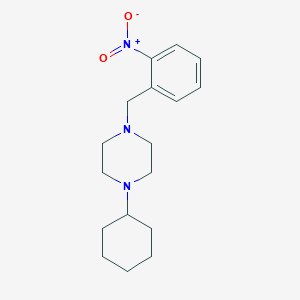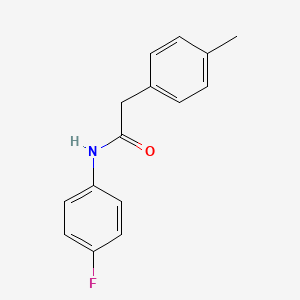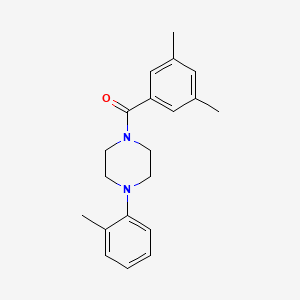![molecular formula C18H16O2 B5802636 [4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
[4-(1-naphthylmethoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1-naphthylmethoxy)phenyl]methanol, also known as NMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NMP is a white crystalline powder that is soluble in organic solvents and has a melting point of 129-131°C. In
Mécanisme D'action
The mechanism of action of [4-(1-naphthylmethoxy)phenyl]methanol is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, [4-(1-naphthylmethoxy)phenyl]methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. [4-(1-naphthylmethoxy)phenyl]methanol has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Biochemical and Physiological Effects:
[4-(1-naphthylmethoxy)phenyl]methanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. [4-(1-naphthylmethoxy)phenyl]methanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its high solubility in organic solvents, which makes it useful as a solvent and reagent in organic synthesis. [4-(1-naphthylmethoxy)phenyl]methanol is also relatively inexpensive and easy to synthesize, which makes it accessible to researchers with limited resources. However, one limitation of using [4-(1-naphthylmethoxy)phenyl]methanol is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on [4-(1-naphthylmethoxy)phenyl]methanol. For example, further studies could be conducted to elucidate the mechanism of action of [4-(1-naphthylmethoxy)phenyl]methanol and to identify its molecular targets. Additionally, studies could be conducted to investigate the potential therapeutic applications of [4-(1-naphthylmethoxy)phenyl]methanol in various disease models, such as cancer and viral infections. Finally, research could be conducted to develop new synthetic methods for [4-(1-naphthylmethoxy)phenyl]methanol and to optimize its properties for specific applications.
Méthodes De Synthèse
[4-(1-naphthylmethoxy)phenyl]methanol can be synthesized through a variety of methods, including the reaction of 4-bromophenylmethanol with 1-naphthol in the presence of a base, or the reaction of 4-bromoanisole with 1-naphthol in the presence of a palladium catalyst. These methods have been optimized to produce high yields of [4-(1-naphthylmethoxy)phenyl]methanol with good purity.
Applications De Recherche Scientifique
[4-(1-naphthylmethoxy)phenyl]methanol has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, [4-(1-naphthylmethoxy)phenyl]methanol has been shown to have antitumor, anti-inflammatory, and antiviral activities. In organic synthesis, [4-(1-naphthylmethoxy)phenyl]methanol can be used as a reagent in the synthesis of complex organic molecules. In materials science, [4-(1-naphthylmethoxy)phenyl]methanol can be used as a solvent for the preparation of polymer thin films and as a dispersant for carbon nanotubes.
Propriétés
IUPAC Name |
[4-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-14-8-10-17(11-9-14)20-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFKDUYVEUCZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Naphthalen-1-ylmethoxy)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
![4-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B5802585.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)
![2-(4-tert-butylphenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5802590.png)

![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5802602.png)
![ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5802610.png)


![ethyl 2-[(methoxycarbonyl)amino]benzoate](/img/structure/B5802635.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)

![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
